molecular formula C14H11FO3 B1366645 4-[(2-Fluorobenzyl)oxy]benzoic acid CAS No. 405-24-3

4-[(2-Fluorobenzyl)oxy]benzoic acid

Cat. No.: B1366645
CAS No.: 405-24-3
M. Wt: 246.23 g/mol
InChI Key: PKWADBDVMROXJB-UHFFFAOYSA-N
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Description

4-[(2-Fluorobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H11FO3 and a molecular weight of 246.23 g/mol . It is a fluorinated building block used in various chemical syntheses and research applications. The compound features a benzoic acid core with a 2-fluorobenzyl ether substituent, making it a versatile intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Fluorobenzyl)oxy]benzoic acid typically involves the etherification of 4-hydroxybenzoic acid with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Fluorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzyl alcohols or aldehydes .

Scientific Research Applications

4-[(2-Fluorobenzyl)oxy]benzoic acid is utilized in various scientific research fields, including:

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: In the development of fluorinated compounds for biological assays and imaging.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorobenzyl)oxy]benzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, fluorinated compounds like this one can interact with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison: 4-[(2-Fluorobenzyl)oxy]benzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and interactions in chemical and biological systems. Compared to its analogs, the fluorine substituent can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in various applications .

Properties

IUPAC Name

4-[(2-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-13-4-2-1-3-11(13)9-18-12-7-5-10(6-8-12)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWADBDVMROXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424232
Record name 4-[(2-fluorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405-24-3
Record name 4-[(2-fluorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-(2-fluorobenzyloxy)benzoate (P1, 10.0 g, 26.9 mmol) was dissolved in methanol (60 mL) and THF (90 mL). A 45 wt % potassium hydroxide solution (20 mL) was then added and the resulting exotherm was controlled by a water bath. After 1.5 days at 20-25° C. the solution became a thick suspension. Using a water bath to control the exotherm, 20 mL of concentrated HCl was added. The mixture was then concentrated to remove the THF and methanol and 150 mL water was added. The solid was isolated by filtration and washed with 50 mL water. After drying under vacuum, the title compound was isolated as a white crystalline solid (9.4 g, 99% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Yield
99%

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